molecular formula C19H15FN4OS B10999749 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10999749
M. Wt: 366.4 g/mol
InChI Key: XIMCHVKSWXCNJR-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H15FN4OS/c20-15-4-3-13-5-8-24(17(13)10-15)9-6-18(25)23-19-22-16(12-26-19)14-2-1-7-21-11-14/h1-5,7-8,10-12H,6,9H2,(H,22,23,25)

InChI Key

XIMCHVKSWXCNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated indoles, thiazole derivatives, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like DMF or DMSO and may require heating or the use of catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions that can be easily scaled up. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve solvents like ethanol, methanol, or dichloromethane and may require specific temperatures or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

    6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.

    1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.

Uniqueness

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide stands out due to its combination of indole, pyridine, and thiazole rings, which confer unique chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound reveals a complex arrangement featuring an indole moiety, a pyridine ring, and a thiazole unit. The presence of the 6-fluoro group on the indole enhances its lipophilicity and may influence its biological interactions.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : 345.42 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Assays

A study conducted on the cytotoxic effects of this compound revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC₅₀ Values :
    • MCF-7: 12 µM
    • A549: 15 µM
    • HeLa: 10 µM

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Notably, the compound has shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Key Pathways Affected:

  • Apoptotic Pathways : Induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins.
  • Cell Cycle Arrest : Causes G2/M phase arrest, leading to inhibited cell division.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have suggested that the compound may possess antimicrobial activity against certain bacterial strains.

Antimicrobial Testing Results:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine in the indole ring is believed to enhance binding affinity to biological targets due to increased electron density.

Key SAR Insights:

Structural FeatureImpact on Activity
Fluoro group on indoleIncreases lipophilicity and bioavailability
Thiazole moietyContributes to anticancer activity through interaction with cellular targets
Pyridine ringEnhances solubility and may facilitate receptor binding

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